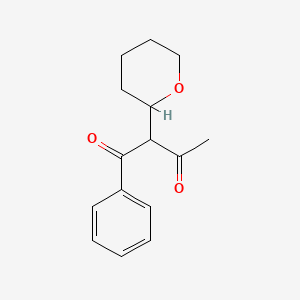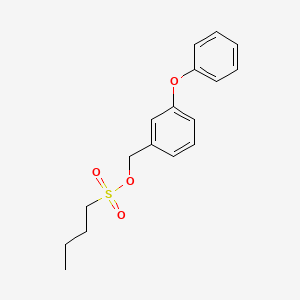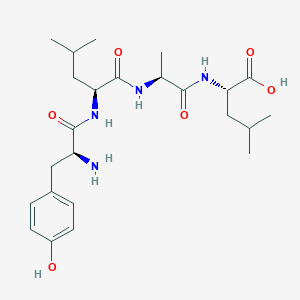
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, leucine, alanine, and leucine. Peptides like this one are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
化学反应分析
Types of Reactions
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tyrosine residue.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products Formed
Hydrolysis: The major products are the free amino acids tyrosine, leucine, and alanine.
Oxidation: Oxidative products such as dityrosine.
Reduction: Reduced forms of the peptide with free thiol groups if disulfide bonds are present.
科学研究应用
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Medicine: Explored for its role in drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The interaction can modulate signaling pathways, leading to various physiological responses. For example, if the peptide has antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
相似化合物的比较
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but different sequence and properties.
L-Leucyl-L-tyrosine: Another dipeptide with a different sequence, used in biochemical research.
L-Alanyl-L-leucine: A dipeptide with different biological activities and applications.
Uniqueness
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
属性
CAS 编号 |
915224-02-1 |
|---|---|
分子式 |
C24H38N4O6 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O6/c1-13(2)10-19(27-22(31)18(25)12-16-6-8-17(29)9-7-16)23(32)26-15(5)21(30)28-20(24(33)34)11-14(3)4/h6-9,13-15,18-20,29H,10-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t15-,18-,19-,20-/m0/s1 |
InChI 键 |
HJFYOVMYEQFYPS-KNTRFNDTSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
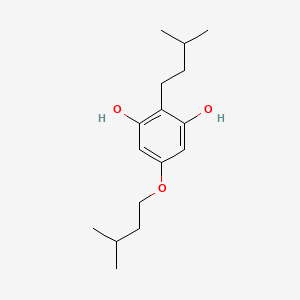
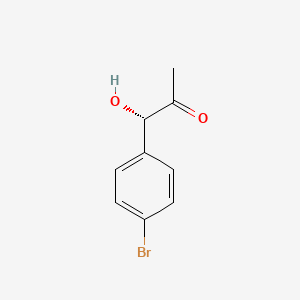
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
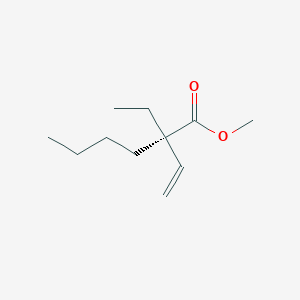
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
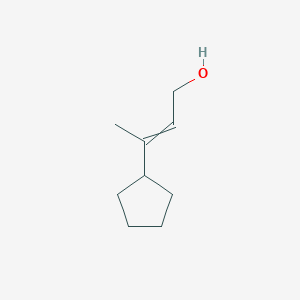
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
